

Spectroscopic comparison of synthetic vs natural Ethyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate

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A Spectroscopic Showdown: Synthetic vs. Natural Ethyl 4-methoxybenzoate

In the world of chemical analysis and drug development, the origin of a compound—be it synthesized in a lab or extracted from a natural source—can be a critical factor. This guide provides a detailed spectroscopic comparison of synthetic **Ethyl 4-methoxybenzoate** against its natural counterpart. While **Ethyl 4-methoxybenzoate** has been reported in natural sources such as feijoa fruit, rum, white wine, plum, starfruit, and guava, a direct side-by-side spectroscopic analysis from a published scientific source detailing the isolation and characterization of natural **Ethyl 4-methoxybenzoate** is not readily available in the reviewed literature.^[1] Therefore, this guide will present the comprehensive spectroscopic data for synthetic **Ethyl 4-methoxybenzoate** and compare it with established reference data, which serves as a benchmark for what would be expected from a natural sample.

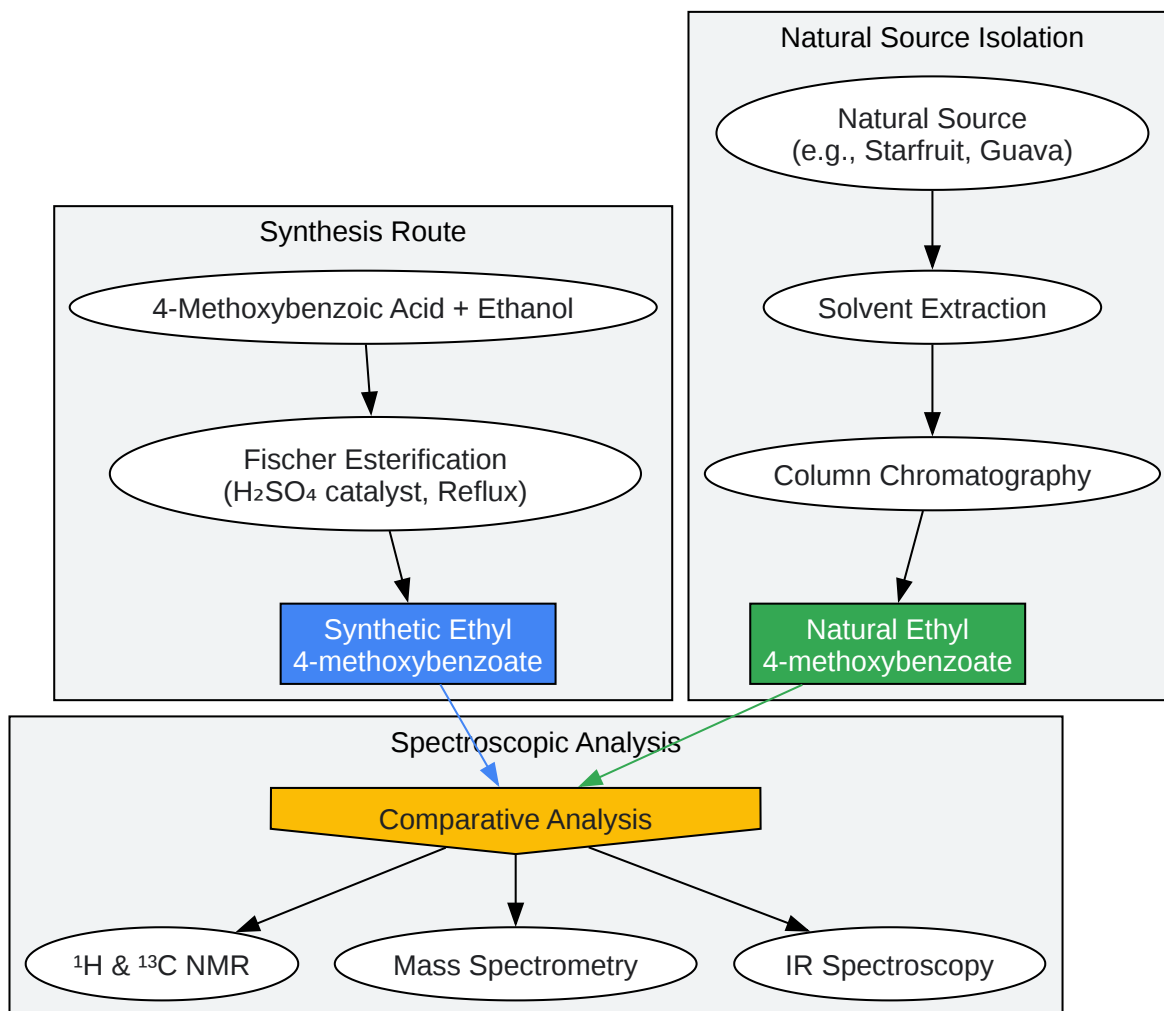
Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for synthetic **Ethyl 4-methoxybenzoate**, providing a baseline for identification and purity assessment.

Spectroscopic Technique	Parameter	Synthetic Ethyl 4-methoxybenzoate	Reference
¹ H NMR (CDCl ₃ , 600 MHz)	Chemical Shift (δ)	8.00 (d, J = 8.8 Hz, 2H), 6.91 (d, J = 8.8 Hz, 2H), 4.34 (q, J = 7.1 Hz, 2H), 3.84 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H)	[2]
¹³ C NMR (CDCl ₃ , 100 MHz)	Chemical Shift (δ)	166.29, 163.11, 131.42, 122.77, 113.41, 60.55, 55.30, 14.30	[2]
Mass Spectrometry (EI)	m/z	180 (M ⁺), 152, 135, 107, 92, 77, 64	[3][4][5]
Infrared (IR) Spectroscopy	Key Absorptions (cm ⁻¹)	Not explicitly detailed in the search results, but expected peaks would include C=O stretch (~1715 cm ⁻¹), C-O stretch (~1250 cm ⁻¹), and aromatic C-H and C=C bands.	

Experimental Workflow

The following diagram illustrates the idealized workflow for a comparative spectroscopic analysis of synthetic versus natural **Ethyl 4-methoxybenzoate**.



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